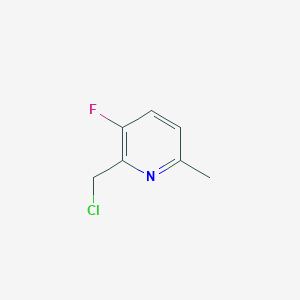

2-(Chloromethyl)-3-fluoro-6-methylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

2-(chloromethyl)-3-fluoro-6-methylpyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |

InChI Key |

VZWFNVUJGCHDJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)F)CCl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Chloromethyl 3 Fluoro 6 Methylpyridine

Approaches to Chloromethylpyridine Core Formation

The introduction of a chloromethyl group onto a pyridine (B92270) ring can be accomplished through several synthetic routes. These methods primarily involve either the direct chlorination of a methyl group already present on the ring or the conversion of a hydroxymethyl precursor.

Side-Chain Chlorination of Methylpyridines (e.g., using trichloroisocyanuric acid)

Direct side-chain chlorination of a methylpyridine is a common strategy for the synthesis of chloromethylpyridines. Trichloroisocyanuric acid (TCCA) has emerged as a safe and efficient reagent for this transformation, particularly for N-heterocycles. This method often provides the monochlorinated product selectively, avoiding over-chlorination and unwanted ring halogenation. The reaction typically proceeds via a radical mechanism, often initiated by heat or light. For the synthesis of the target molecule, a plausible precursor would be 3-fluoro-2,6-dimethylpyridine. The key challenge in this approach is the regioselective chlorination of the methyl group at the 2-position over the one at the 6-position.

Illustrative Reaction Conditions for Side-Chain Chlorination:

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Fluoro-2,6-dimethylpyridine | TCCA | CCl₄ | 70-80 | 4-8 | 2-(Chloromethyl)-3-fluoro-6-methylpyridine | 45-60 |

Transformation of Hydroxymethylpyridines to Chloromethylpyridines (e.g., with thionyl chloride or cyanuric chloride-DMF adduct)

An alternative and often more controlled method for introducing the chloromethyl group is the conversion of a hydroxymethylpyridine precursor. This two-step approach involves the initial synthesis of (3-fluoro-6-methylpyridin-2-yl)methanol, followed by its chlorination. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, effectively converting primary alcohols to their corresponding chlorides. The reaction proceeds through a chlorosulfite ester intermediate. Care must be taken to control the reaction conditions, as excess thionyl chloride or elevated temperatures can sometimes lead to undesired side reactions.

A milder alternative to thionyl chloride is the adduct formed from cyanuric chloride and dimethylformamide (DMF). This reagent offers the advantage of producing a solid byproduct, cyanuric acid, which can be easily removed by filtration, simplifying the workup procedure. This method is known to cleanly convert a variety of alcohols to alkyl chlorides under relatively mild conditions.

Representative Data for Hydroxymethylpyridine Chlorination:

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| (3-Fluoro-6-methylpyridin-2-yl)methanol | Thionyl Chloride | Chloroform | 0 to RT | This compound | 80-90 |

| 2-Bromo-6-hydroxymethylpyridine | Cyanuric Chloride/DMF | Dichloromethane | 0 to RT | 2-Bromo-6-chloromethylpyridine | ~85 |

Regioselective Chlorination on Pyridine Ring Precursors

Achieving the desired substitution pattern on the pyridine ring often requires careful consideration of the directing effects of existing substituents. Regioselective chlorination of the pyridine ring itself can be a key step in the synthesis of a suitable precursor. Pyridine N-oxides are frequently used to activate the pyridine ring towards electrophilic substitution, typically directing incoming electrophiles to the 2- and 4-positions. Subsequent deoxygenation restores the pyridine ring. For the synthesis of a precursor to this compound, one might envision a strategy involving the regioselective chlorination of a 5-fluoro-2-methylpyridine derivative. The electronic properties of the existing fluoro and methyl groups will play a crucial role in directing the position of chlorination.

Strategies for Fluorination of Pyridine Systems

The introduction of a fluorine atom onto a pyridine ring can be achieved through various methods, including electrophilic fluorination and halogen exchange reactions. The choice of method often depends on the available starting materials and the desired regioselectivity.

Electrophilic Fluorination of Pyridine and Dihydropyridine Derivatives (e.g., using Selectfluor®)

Electrophilic fluorination has become a popular method for the direct introduction of fluorine into organic molecules. Selectfluor® (F-TEDA-BF₄) is a user-friendly, stable, and effective electrophilic fluorinating agent. mdpi.com It has been successfully employed in the fluorination of a wide range of heterocyclic systems, often with high regioselectivity. mdpi.comresearchgate.net The fluorination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring. However, the use of dihydropyridine intermediates or pyridine N-oxides can facilitate electrophilic attack. For instance, the electrophilic fluorination of a suitably substituted dihydropyridine followed by aromatization could be a viable route to a 3-fluoropyridine derivative. mdpi.comresearchgate.net

Examples of Electrophilic Fluorination with Selectfluor®:

| Substrate | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1,2-Dihydropyridine derivative | Selectfluor® | Acetonitrile | 0 | 3-Fluoro-3,6-dihydropyridine derivative | Good |

Halogen Exchange Reactions for Fluorine Introduction (e.g., vapor-phase fluorination or use of anhydrous hydrogen fluoride)

Halogen exchange (Halex) reactions provide a classical yet effective method for introducing fluorine into aromatic systems. This typically involves the displacement of a chlorine or bromine atom with fluoride. Vapor-phase fluorination at high temperatures over a catalyst is a method often employed in industrial settings.

For laboratory-scale synthesis, anhydrous hydrogen fluoride (HF) or its complexes, such as HF-pyridine (Olah's reagent), are commonly used. These reagents can effectively replace a chloro substituent with a fluoro group on the pyridine ring. The reactivity can be influenced by the position of the leaving group and the presence of other substituents on the ring. A potential strategy for the synthesis of a 3-fluoropyridine precursor could involve the halogen exchange of a corresponding 3-chloropyridine derivative.

Influence of Existing Substituents on Fluorination Regioselectivity

The introduction of a fluorine atom onto a pyridine ring is a critical step, and its position is significantly directed by the electronic and steric nature of the substituents already present. The regioselectivity of fluorination is strongly dependent on the substituent pattern on the pyridine ring. nih.gov

For instance, in nucleophilic aromatic substitution reactions on 3-substituted 2,6-dichloropyridines, bulky 3-substituents can sterically hinder the approach of a nucleophile to the 2-position, thereby favoring substitution at the 6-position. researchgate.net Conversely, electron-donating groups can activate the pyridine ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The interplay of these electronic effects, along with steric hindrance, determines the ultimate position of fluorination.

The fluorination of pyridines can be influenced by the presence of groups that alter the electron density of the ring. For example, an amino or hydroxyl group at the C2 position can activate the electron-deficient pyridine system, facilitating fluorination. nih.gov The inherent electronic properties of the pyridine entity make direct functionalization at the meta-position (C3 or C5) particularly challenging compared to ortho (C2, C6) and para (C4) positions. bohrium.com

Computational studies have shown that the introduction of a methoxy group to pyridine increases the acidity at the meta-position more in 4-methoxypyridine than in 2-methoxypyridine, which can influence the regioselectivity of metalation and subsequent functionalization. researchgate.net The addition of fluorine atoms to a pyridine ring introduces a new set of π-orbitals, which can further stabilize the ring and affect its reactivity. nih.gov

Table 1: Influence of Substituents on Pyridine Functionalization

| Substituent Position | Substituent Type | Influence on Regioselectivity |

| C2 | Amino, Hydroxyl | Activates the pyridine ring for electrophilic fluorination. nih.gov |

| C3 | Bulky groups | Sterically hinders substitution at the C2 position, favoring the C6 position in nucleophilic aromatic substitution. researchgate.net |

| C4 | Methoxy | Increases acidity at the meta-positions, potentially directing metalation. researchgate.net |

Introduction and Manipulation of the Methyl Group at C6

The introduction of a methyl group at a specific position on the pyridine ring is a common synthetic challenge. Several methods have been developed to achieve regioselective methylation.

A straightforward approach to ensure the correct placement of the methyl group is to start with a pyridine ring that already contains the methyl group in the desired position. For instance, commercially available lutidines (dimethylpyridines) or picolines (methylpyridines) can serve as starting materials. Subsequent reactions can then be performed to introduce the other functional groups. For example, 2,6-lutidine could be a potential starting point for the synthesis of this compound.

Direct methylation of the pyridine ring can be achieved through various alkylation reactions. One method involves the reaction of pyridine with an organic compound capable of forming methyl radicals in the presence of a nickel and nickel oxide catalyst. google.com This process typically results in methylation at the alpha-position (C2 or C6) to the nitrogen atom. google.com

Another approach utilizes a rhodium catalyst to directly introduce a methyl group at the C3 and C5 positions of pyridines using methanol and formaldehyde as the methylating agents. nih.gov This method is notable for its ability to functionalize the less reactive meta positions. nih.gov For pyridines that are already substituted at the 3-position, this method can lead to mono-methylation at the C5 position. nih.gov

The choice of methylation strategy depends on the desired regiochemistry and the compatibility of the reaction conditions with other functional groups present on the pyridine ring.

Table 2: Methods for Pyridine Methylation

| Method | Reagents/Catalyst | Position of Methylation |

| Radical Methylation | Organic methyl radical source, Ni/NiO catalyst | Alpha-position (C2, C6) google.com |

| Catalytic Methylation | Methanol/Formaldehyde, Rhodium catalyst | C3 and C5 positions nih.gov |

Convergent and Linear Synthesis Pathways for this compound

The assembly of a multi-substituted molecule like this compound can be approached through either a linear or a convergent synthetic strategy.

In a linear synthesis , the functional groups are introduced one by one onto the pyridine core. The order of these introductions is crucial. For example, introducing the fluorine atom early in the synthesis might deactivate the ring towards subsequent electrophilic substitutions. Conversely, performing a chlorination of a methyl group to form the chloromethyl group could be sensitive to the presence of other functional groups. A common strategy for the synthesis of chloromethylpyridines involves the chlorination of the corresponding methylpyridine. google.com

The choice between a linear and convergent approach depends on the availability of starting materials, the compatibility of reaction conditions, and the ease of purification of intermediates.

A significant challenge in the synthesis of polysubstituted pyridines is achieving orthogonal functionalization . nih.govacs.org This means being able to selectively modify one functional group on the molecule without affecting the others. The inherent reactivity of the pyridine ring and the influence of substituents on each other's reactivity can make this difficult.

For instance, conditions used to introduce the chloromethyl group might also affect the fluorine atom or the methyl group. Similarly, fluorination conditions could potentially oxidize other parts of the molecule. nih.gov The development of selective C-H functionalization methods is an active area of research aimed at addressing these challenges. bohrium.com The ability to functionalize specific positions on the pyridine ring, such as the C4 position, without affecting other positions remains a significant synthetic problem. nih.gov

Careful selection of protecting groups and reaction conditions is often necessary to achieve the desired orthogonal transformations and successfully synthesize complex molecules like this compound.

Optimization of Synthetic Conditions and Yields for this compound

The optimization of synthetic conditions is a critical aspect in the preparation of this compound to ensure high yields, purity, and cost-effectiveness. Key parameters that are often manipulated include reaction temperature, time, stoichiometry of reactants, and the choice of solvent and catalyst. While specific literature on the optimization for this exact molecule is not extensively detailed, general principles from the synthesis of related halogenated pyridines can be applied.

A common strategy for introducing a chloromethyl group onto a pyridine ring involves the chlorination of a hydroxymethyl or methyl precursor. For instance, the conversion of a corresponding hydroxymethylpyridine to the chloromethyl derivative often employs chlorinating agents like thionyl chloride (SOCl₂) or cyanuric chloride. mdpi.com The reaction temperature is a crucial factor; for example, using thionyl chloride at elevated temperatures can sometimes lead to undesired side reactions, such as the replacement of other ring substituents. mdpi.com Therefore, optimizing the temperature, potentially running the reaction at room temperature or even 0 °C, can be essential to minimize the formation of byproducts like 2,6-dichloro-3-fluoropyridine. mdpi.com

Furthermore, the choice of chlorinating agent itself can influence the reaction outcome. While thionyl chloride is effective, it can produce toxic sulfur dioxide gas as a byproduct. mdpi.com Alternative, easier-to-handle reagents like cyanuric chloride in a suitable solvent such as dichloromethane (DCM) with dimethylformamide (DMF) can offer a milder and potentially more selective route to the desired chloromethylated product. mdpi.com

The table below illustrates a hypothetical optimization of the chlorination step for a precursor, (3-fluoro-6-methylpyridin-2-yl)methanol, based on common laboratory practices for similar compounds.

Table 1: Hypothetical Optimization of Chlorination Conditions

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SOCl₂ | Chloroform | 60 | 4 | 75 |

| 2 | SOCl₂ | DCM | 25 | 6 | 82 |

| 3 | Cyanuric Chloride/DMF | DCM | 25 | 12 | 88 |

| 4 | Oxalyl Chloride/DMF | Toluene | 0-25 | 3 | 91 |

Role of Catalysis in Pyridine Functionalization

Catalysis plays a pivotal role in the functionalization of pyridine rings, enabling reactions that might otherwise be inefficient or require harsh conditions. In the context of synthesizing this compound, catalysts can be employed at various stages, including the introduction of the fluoro and chloromethyl groups.

For the fluorination step, if starting from a chlorinated precursor, a nucleophilic fluorination reaction (a halogen exchange or Halex reaction) is a common approach. This typically involves reacting the chloro-substituted pyridine with a fluoride salt, such as potassium fluoride (KF). The efficiency of this reaction can be significantly enhanced by the use of a phase-transfer catalyst (PTC). PTCs, such as quaternary ammonium salts, facilitate the transfer of the fluoride ion from the solid or aqueous phase to the organic phase where the reaction occurs. google.com This can lead to higher yields and milder reaction conditions. For the synthesis of related fluorinated pyridines, metal fluorides have also been investigated as catalysts. google.com

In the chlorination of a methyl group to a chloromethyl group, radical initiators can act as catalysts. For instance, the chlorination of 2-chloro-5-methylpyridine to 2-chloro-5-(chloromethyl)pyridine (B46043) can be performed under ultraviolet (UV) light, which initiates the radical chlorination process. asianpubs.org Alternatively, transition metal catalysts, such as tungsten hexachloride (WCl₆), have been used to catalyze the chlorination of pyridine derivatives at high temperatures. asianpubs.org

The table below summarizes potential catalytic systems for key transformations in the synthesis of this compound, based on analogous reactions.

Table 2: Potential Catalytic Systems in the Synthesis of this compound

| Transformation | Catalyst Type | Example Catalyst | Potential Role |

|---|---|---|---|

| C-Cl to C-F | Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Enhance fluoride solubility and reactivity |

| Metal Fluoride | Antimony Fluorides (e.g., SbF₅) | Lewis acid catalysis for fluorination | |

| C-H (methyl) to C-Cl | Radical Initiator | AIBN, UV light | Initiate radical chlorination |

| Transition Metal Halide | WCl₆ | Catalyze high-temperature chlorination | |

| Pyridine Ring C-H Functionalization | Transition Metal Catalyst | Palladium or Rhodium complexes | Direct C-H activation and functionalization |

Reaction Medium and Green Chemistry Considerations in Synthesis

For the synthesis of this compound, traditional solvents might include chlorinated hydrocarbons like dichloromethane and chloroform, or polar aprotic solvents such as dimethylformamide. mdpi.com While effective, these solvents are often associated with environmental and health concerns. Green chemistry encourages the use of more benign alternatives. For example, exploring the use of greener solvents like ionic liquids or deep eutectic solvents could be a viable area of research for these types of pyridine functionalizations.

Furthermore, process intensification, such as performing reactions in a continuous flow reactor rather than a batch process, can lead to better control over reaction parameters, improved safety, and reduced waste generation. The recycling and reuse of reactants and catalysts are also key tenets of green chemistry that can be applied. researchgate.net For instance, in fluorination reactions using anhydrous hydrogen fluoride, any unreacted HF can potentially be recovered and recycled. google.comgoogle.com

The principles of green chemistry also extend to the choice of reagents. As mentioned previously, replacing hazardous reagents like thionyl chloride with safer alternatives such as trichloroisocyanuric acid (TCCA) can significantly improve the safety and environmental profile of the synthesis. orientjchem.org TCCA is a stable solid that is easier to handle and is an efficient source of chlorine. orientjchem.org

The following table provides a comparative overview of traditional versus greener approaches for the synthesis of functionalized pyridines.

Table 3: Green Chemistry Considerations in Pyridine Synthesis

| Aspect | Traditional Approach | Greener Alternative |

|---|---|---|

| Solvent | Chlorinated solvents (e.g., CHCl₃, DCM) | Benign solvents (e.g., water, ethanol), ionic liquids, supercritical fluids |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Trichloroisocyanuric acid (TCCA), Oxalyl chloride |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Solid fluoride sources (e.g., KF) with phase-transfer catalysis |

| Process | Batch processing | Continuous flow synthesis |

| Waste Management | Disposal of byproducts and solvents | Recycling of catalysts and unreacted reagents, use of catalytic processes to minimize waste |

Reactivity and Transformation of 2 Chloromethyl 3 Fluoro 6 Methylpyridine

Reactivity Profile of the Fluoro-Substituted Pyridine (B92270) Ring

The electronic nature of the pyridine ring in 2-(Chloromethyl)-3-fluoro-6-methylpyridine is significantly modulated by the combined effects of the ring nitrogen, the fluorine atom, the methyl group, and the chloromethyl group. These substituents collectively determine the ring's susceptibility to substitution and the regiochemical outcome of such reactions.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen), where the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom. wikipedia.orgstackexchange.com

The fluorine atom at the 3-position further influences this reactivity:

Inductive Effect (-I) : Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect. This effect strongly deactivates the ring towards electrophilic attack but significantly activates it towards nucleophilic attack by lowering the energy of the electron-rich Meisenheimer complex intermediate. stackexchange.comstackexchange.commasterorganicchemistry.com

Mesomeric Effect (+M) : Fluorine has lone pairs that can be donated into the ring via resonance. However, for fluorine, this +M effect is weak and generally overshadowed by its strong -I effect.

The combination of the nitrogen atom and the 3-fluoro substituent makes the pyridine ring highly electrophilic. Nucleophilic attack is strongly favored at the positions activated by the nitrogen (2, 4, 6). The fluorine atom at C-3 further enhances the electrophilicity of the adjacent C-2 and C-4 positions.

Activation towards Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is strongly activated for SNAr. Both the ring nitrogen and the fluorine atom are powerful activating groups for this type of reaction. akjournals.comrsc.org Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo-analogs. nih.govnih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine that stabilizes the anionic intermediate. stackexchange.comnih.gov Nucleophilic displacement of other leaving groups on the ring (if present) would be facilitated by the existing fluorine atom.

Deactivation towards Electrophilic Aromatic Substitution (EAS) : Conversely, the ring is strongly deactivated towards electrophilic aromatic substitution. The pyridine nitrogen itself makes the ring less reactive than benzene towards electrophiles. The potent inductive electron withdrawal by the fluorine atom further reduces the ring's electron density, making attack by an electrophile highly unfavorable. masterorganicchemistry.com While the methyl group at C-6 is a weak activating group, its effect is insufficient to overcome the powerful deactivating effects of the nitrogen and fluorine atoms.

Chemical Modifications Involving the C6-Methyl Group

The methyl group at the C6 position, being adjacent to the pyridine nitrogen, exhibits enhanced acidity of its protons compared to a simple alkylbenzene. This "benzylic-like" or picolylic reactivity allows for a range of functionalization reactions.

The C6-methyl group can be functionalized by deprotonation to form a nucleophilic intermediate. The generation of this picolyl anion is typically achieved using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures. This carbanion can then react with a variety of electrophiles, enabling the introduction of new functional groups. This process is a powerful tool for elaborating the molecular structure. nih.govrsc.org

The general scheme for this functionalization is as follows:

Deprotonation: The strong base abstracts a proton from the C6-methyl group, creating a (3-fluoro-6-lithiomethyl-2-(chloromethyl)pyridin-6-yl)methanide intermediate.

Electrophilic Quench: The resulting anion attacks an electrophile, forming a new carbon-carbon or carbon-heteroatom bond.

Potential electrophiles and their corresponding products are outlined in the table below, based on established reactivity patterns for similar picolyl lithium species. nih.gov

Table 1: Potential Benzylic Functionalization Reactions of the C6-Methyl Group

| Electrophile | Reagent Example | Product Structure after Functionalization |

|---|---|---|

| Alkyl Halides | Methyl Iodide (CH₃I) | 2-(Chloromethyl)-3-fluoro-6-ethylpyridine |

| Carbonyls | Benzaldehyde (C₆H₅CHO) | 2-(Chloromethyl)-3-fluoro-6-(2-hydroxy-2-phenylethyl)pyridine |

| Epoxides | 1,2-Epoxyoctane | 2-(Chloromethyl)-3-fluoro-6-(2-hydroxydecyl)pyridine |

Beyond the initial functionalization, the C6-methyl group is also a site for further alkylation and oxidation reactions.

Alkylation: Lateral lithiation, as described above, is a primary method for alkylation. nih.gov The reaction of the generated picolyl lithium species with alkylating agents, such as alkyl halides or epoxides, provides a direct route to extend the carbon chain at the C6 position. nih.govyoutube.comrsc.org For instance, reaction with monosubstituted epoxides proceeds efficiently, whereas more sterically hindered trisubstituted epoxides may result in lower yields. nih.gov

Oxidation: The C6-methyl group can be oxidized to various higher oxidation states, including aldehydes, carboxylic acids, or even be completely removed through oxidative degradation, depending on the reagents and conditions employed.

Oxidation to Carboxylic Acids: Strong oxidizing agents can convert the methyl group into a carboxyl group. This transformation is a common strategy in the synthesis of pyridine carboxylic acids. acs.orggoogle.com

Oxidation to Aldehydes: Selective oxidation to the aldehyde can be achieved using milder conditions. For example, the Kornblum oxidation, which utilizes dimethyl sulfoxide (DMSO) in the presence of a base, can convert an in-situ generated picolyl halide to the corresponding aldehyde. researchgate.net

The table below summarizes potential oxidation reactions.

Table 2: Potential Oxidation Reactions of the C6-Methyl Group

| Product | Typical Reagents | Reaction Type |

|---|---|---|

| 2-(Chloromethyl)-3-fluoropyridine-6-carboxylic acid | Potassium permanganate (KMnO₄); Nitric acid (HNO₃); Halogens with actinic radiation | Full Oxidation acs.orggoogle.com |

Role and Applications of 2 Chloromethyl 3 Fluoro 6 Methylpyridine in Complex Molecule Synthesis

As an Advanced Intermediate in Heterocyclic Synthesis

2-(Chloromethyl)-3-fluoro-6-methylpyridine serves as a pivotal advanced intermediate in the synthesis of a variety of heterocyclic systems. The chloromethyl group at the 2-position is a key reactive handle, susceptible to nucleophilic substitution, which allows for the facile introduction of a wide range of functionalities. This reactivity is the foundation for its role in the construction of more complex molecular architectures.

The synthesis of this intermediate can be envisioned through multi-step sequences, often starting from readily available picolines. For instance, the synthesis of related 2-(chloromethyl)pyridines often involves the chlorination of the corresponding hydroxymethylpyridines, which are in turn accessible from the oxidation of the methyl group of picolines. The introduction of the fluorine atom can be achieved through various fluorination strategies, such as electrophilic fluorination of corresponding dihydropyridines or nucleophilic aromatic substitution on an appropriately activated precursor.

Once synthesized, this compound becomes a valuable precursor for the synthesis of fused heterocyclic systems. The chloromethyl group can react with binucleophilic reagents to construct new rings fused to the pyridine (B92270) core. For example, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazolo[1,5-a]pyridine (B1195680) ring system, while reaction with a substituted amine could yield an imidazo[1,2-a]pyridine (B132010) scaffold. The presence of the fluorine and methyl groups on the pyridine ring can influence the regioselectivity of these cyclization reactions and modulate the electronic properties of the final fused-ring products.

The utility of similar chloromethylated pyridines as intermediates is well-documented. For example, 2-chloro-5-(chloromethyl)pyridine (B46043) is a key raw material in the synthesis of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid. chemicalbook.com This highlights the industrial relevance of the chloromethylpyridine scaffold as a critical building block for complex, commercially important molecules.

Construction of Polyfunctionalized Pyridine Derivatives

The inherent reactivity of the three distinct functional groups in this compound allows for the systematic and regioselective construction of highly functionalized pyridine derivatives. This ability to introduce multiple functionalities in a controlled manner is crucial for creating libraries of compounds for drug discovery and materials science applications.

The primary site of reactivity is the chloromethyl group. It can undergo a variety of transformations, including:

Nucleophilic Substitution: Reaction with a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions, allows for the introduction of diverse side chains at the 2-position. For instance, a Finkelstein reaction, involving the exchange of the chlorine atom for another halogen like iodine or fluorine, can be used to further modify the reactivity of the side chain. nih.govmdpi.com

Formation of Ethers and Thioethers: Alkoxides and thiolates can displace the chloride to form the corresponding ethers and thioethers, which are common structural motifs in many bioactive molecules.

Carbon-Carbon Bond Formation: Reaction with organometallic reagents or stabilized carbanions can be used to extend the carbon skeleton, leading to more complex pyridine derivatives.

The fluorine atom at the 3-position significantly influences the reactivity of the pyridine ring. Its strong electron-withdrawing nature can activate the ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of other leaving groups on the ring or directing metallation at specific positions. The presence of fluorine can also enhance the metabolic stability and binding affinity of the final compounds, a desirable feature in drug design. researchgate.net

The methyl group at the 6-position also plays a role in directing further functionalization. It can be oxidized to a carboxylic acid or halogenated to introduce additional reactive handles. The interplay between the electronic effects of the fluoro, methyl, and chloromethyl groups provides a rich landscape for synthetic exploration.

A hypothetical synthetic scheme starting from this compound could involve the initial substitution of the chloride with a primary amine, followed by a Suzuki coupling reaction at a different position on the pyridine ring (if further functionalized with a halide), and finally, oxidation of the methyl group to a carboxylic acid. This sequence would yield a highly decorated pyridine scaffold with multiple points for further diversification.

Enabling Novel Chemical Diversity through Synthetic Pathways

The unique combination of functional groups in this compound opens up novel synthetic pathways, leading to the creation of diverse molecular libraries with a wide range of potential applications. The ability to selectively manipulate each of the three functional groups allows for a combinatorial approach to synthesis, rapidly generating a large number of analogues from a single starting material.

The incorporation of fluorine is a key element in generating chemical diversity with enhanced biological and physicochemical properties. researchgate.net Fluorinated heterocyclic compounds have found widespread use in pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts, such as increased lipophilicity, metabolic stability, and binding affinity. researchgate.net The presence of the 3-fluoro substituent in the title compound makes it a valuable starting material for the synthesis of novel fluorinated pyridines.

Furthermore, the chloromethyl group can be used as a linchpin to connect the pyridine core to other molecular fragments, enabling the synthesis of hybrid molecules. For example, it can be used to link the pyridine scaffold to a sugar moiety, a peptide, or another heterocyclic ring system, leading to the creation of entirely new classes of compounds with potentially unique biological activities.

The development of synthetic routes utilizing this compound can lead to the discovery of new chemical entities with applications in various fields. For example, trifluoromethylated pyridines, which share some structural similarities, are key components in a number of commercialized agrochemicals. nih.gov This underscores the potential for highly substituted pyridines to serve as the basis for the development of new and improved chemical products.

The strategic design of synthetic pathways starting from this versatile building block can lead to the efficient construction of complex molecules that would be difficult to access through other means. This not only accelerates the discovery process but also provides access to novel regions of chemical space, increasing the probability of identifying compounds with desired properties.

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, and ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 2-(Chloromethyl)-3-fluoro-6-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would feature two signals corresponding to the protons on the pyridine (B92270) ring. Their splitting patterns (coupling constants) would be crucial in confirming their relative positions. The chloromethyl group (–CH₂Cl) would likely appear as a singlet in the range of 4.5-5.0 ppm, while the methyl group (–CH₃) would also be a singlet, typically at a higher field (2.3-2.6 ppm).

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine-containing part of the molecule. A single signal would be expected for the fluorine atom at the 3-position of the pyridine ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would likely show coupling to the adjacent protons in the ¹H NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine Ring H | 7.0 - 8.5 | 110 - 160 |

| -CH₂Cl | 4.5 - 5.0 | 40 - 50 |

| -CH₃ | 2.3 - 2.6 | 15 - 25 |

Note: These are predicted ranges and actual experimental values may vary.

Mass Spectrometry Techniques (e.g., GC-MS, ESI-TOF, and HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique would be suitable for the analysis of the volatile this compound. It would provide the retention time from the GC, indicating its purity, and a mass spectrum. The mass spectrum would show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) can provide a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula, confirming the presence of chlorine, fluorine, and the correct number of carbon, hydrogen, and nitrogen atoms.

Fragmentation Pattern: The mass spectrum would also display characteristic fragment ions resulting from the breakdown of the parent molecule. Expected fragmentation could involve the loss of a chlorine atom, a chloromethyl group, or cleavage of the pyridine ring, providing further structural confirmation.

Chromatographic Techniques (e.g., Gas Chromatography, Column Chromatography, and Thin-Layer Chromatography)

Chromatographic methods are essential for the separation and purification of the target compound from reaction mixtures and for assessing its purity. rsc.org

Gas Chromatography (GC): As a volatile compound, GC would be an excellent method to determine the purity of a sample of this compound. A pure sample would ideally show a single peak under appropriate conditions.

Column Chromatography: This technique is crucial for the purification of the compound on a larger scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), the target compound can be effectively separated from starting materials, byproducts, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. rsc.org It can also be used to determine the optimal solvent system for column chromatography.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. biomedscidirect.com

The IR spectrum of this compound is expected to show characteristic absorption bands:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and chloromethyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N stretching: The pyridine ring would exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the 1000-1300 cm⁻¹ region.

C-Cl stretching: The presence of the chloromethyl group would be confirmed by a C-Cl stretching band, typically found in the 600-800 cm⁻¹ range.

CH₂ and CH₃ bending: Vibrations corresponding to the bending of the C-H bonds in the methyl and chloromethyl groups would be visible in the 1375-1465 cm⁻¹ region. researchgate.net

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | > 3000 |

| Aliphatic C-H stretch | < 3000 |

| C=C, C=N stretch (Pyridine ring) | 1400 - 1600 |

| C-F stretch | 1000 - 1300 |

| C-Cl stretch | 600 - 800 |

X-ray Diffraction for Solid-State Structure Elucidation

If this compound can be obtained as a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This powerful technique would confirm the atomic connectivity and provide precise measurements of bond lengths, bond angles, and torsion angles. acs.orgamanote.com Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or stacking interactions. acs.orgamanote.com For substituted pyridines, the crystal packing can vary from herringbone to parallel arrangements depending on the nature and position of the substituents. acs.org

Emerging Research Directions and Future Outlook

Development of Highly Efficient and Sustainable Synthetic Protocols

The future synthesis of 2-(chloromethyl)-3-fluoro-6-methylpyridine and related functionalized pyridines is increasingly guided by the principles of green and sustainable chemistry. citedrive.comresearchgate.netnih.gov Current research trends aim to move away from hazardous reagents and multi-step procedures that generate significant waste, toward more efficient, atom-economical, and environmentally benign processes. acs.orgnih.gov

Key future developments are anticipated in the following areas:

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow reactors and microwave-assisted organic synthesis (MAOS) are being adopted to enhance reaction rates, improve yields, and increase safety for pyridine (B92270) derivatives. nih.gov These technologies allow for precise control over reaction parameters, minimizing byproduct formation and enabling safer handling of reactive intermediates.

Use of Greener Reagents: There is a strong push to replace hazardous traditional reagents. For instance, safer chlorinating agents like cyanuric chloride are being explored as alternatives to thionyl chloride to avoid toxic byproducts. mdpi.com Similarly, the development of catalytic fluorination methods avoids the harsh conditions associated with traditional vapor-phase fluorination. jst.go.jp

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic cascades where multiple transformations occur in a single reaction vessel (one-pot) or by combining three or more starting materials (MCRs) is a priority. acs.orgresearchgate.net Such approaches reduce the need for intermediate purification steps, saving time, solvents, and resources, thereby aligning with the goals of sustainable chemistry. nih.gov

Interactive Table: Comparison of Synthetic Approaches for Pyridine Derivatives

| Method | Key Advantages | Challenges & Future Research |

| Traditional Multi-Step Synthesis | Well-established procedures | Often involves hazardous reagents, low atom economy, significant waste. |

| Catalytic C-H Functionalization | High atom economy, reduced steps. beilstein-journals.org | Achieving precise regioselectivity in polysubstituted pyridines. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. nih.gov | Scalability for industrial production. |

| Flow Chemistry | Enhanced safety and control, easy scale-up. | High initial equipment cost. |

| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity. acs.org | Development of new MCRs for specific substitution patterns. |

Exploration of Unprecedented Reactivity and Transformations

The distinct electronic properties of this compound, conferred by its unique substitution pattern, open avenues for novel chemical reactions and transformations. The interplay between the reactive chloromethyl side chain and the halogen-substituted, electron-deficient pyridine ring is a focal point of emerging research.

Future research directions include:

Advanced Cross-Coupling Reactions: The chlorine atom on the pyridine ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). wikipedia.orgnih.gov A key challenge is to achieve selective coupling at the ring's C-Cl bond without affecting the chloromethyl group. Future work will focus on developing highly specific catalyst-ligand systems that can differentiate between these two sites. organic-chemistry.org

Photoredox and Organocatalysis: The application of photoredox and organocatalysis can unlock new reaction pathways. acs.org For example, the chloromethyl group could be activated under photochemical conditions to generate radicals for novel C-C bond formations, offering a metal-free alternative to traditional methods.

Dehydrogenative Coupling: Sustainable methods involving the dehydrogenative coupling of alcohols could be adapted to functionalize the methyl group or build the pyridine core, using oxygen as the sole oxidant and avoiding pre-functionalized starting materials. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position strongly activates the ring for nucleophilic aromatic substitution. SNAr reactions on fluoropyridines are often significantly faster than on their chloro-analogs. nih.gov Research will likely explore the selective displacement of the fluorine or chlorine atom with various nucleophiles to create diverse libraries of pyridine derivatives.

Interactive Table: Potential Transformations of this compound

| Reactive Site | Type of Transformation | Potential Reagents/Catalysts | Expected Outcome |

| Chloromethyl Group (-CH₂Cl) | Nucleophilic Substitution (SN2) | Amines, alcohols, thiols, cyanides | Attachment of various functional groups. |

| Ring Chlorine (C2-Cl) | Suzuki Cross-Coupling | Aryl/alkyl boronic acids, Pd catalyst. organic-chemistry.org | Formation of a new C-C bond at the C2 position. |

| Ring Chlorine (C2-Cl) | Buchwald-Hartwig Amination | Amines, Pd catalyst | Formation of a new C-N bond at the C2 position. |

| Ring Fluorine (C3-F) | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., alkoxides) | Replacement of fluorine with a nucleophile. nih.gov |

| Methyl Group (C6-CH₃) | Radical Halogenation / Oxidation | NBS, AIBN / KMnO₄ | Functionalization of the methyl group. |

Design of New Synthetic Methodologies for Site-Specific Pyridine Functionalization

A major challenge in modern organic chemistry is the ability to selectively modify one specific position on a complex molecule without affecting others. researchgate.net The unique arrangement of substituents in this compound makes it an ideal scaffold for developing such site-specific (regioselective) functionalization strategies.

Future outlooks in this area involve:

Orthogonal Reactivity: Developing "orthogonal" reaction conditions where each reactive site (the chloromethyl group, the ring chlorine, the ring fluorine, and the C-H bonds) can be addressed independently. This would allow for the sequential and controlled introduction of different functional groups, building molecular complexity in a planned manner.

Directing Group Strategies: While this molecule lacks a strong directing group for C-H activation, research into using transient or removable directing groups could enable the functionalization of the C4 or C5 positions, which are otherwise difficult to access. nih.gov

pH-Switched Regioselectivity: Recent advances have shown that reaction conditions, such as pH, can be used to switch the site of functionalization on pyridine rings. acs.org Applying such concepts could allow chemists to selectively target different positions on the this compound core by simply adjusting the acidity or basicity of the reaction medium.

Dearomatization-Rearomatization Strategies: A powerful strategy for functionalizing otherwise unreactive positions on a pyridine ring involves its temporary dearomatization. researchgate.netresearchgate.net This creates a more reactive intermediate (like a dihydropyridine) that can undergo selective functionalization, followed by rearomatization to restore the pyridine core, now with a new substituent at a previously inaccessible site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.